1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that combines the structural features of adamantane, azetidine, and triazole Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound Azetidine is a four-membered nitrogen-containing ring, and triazole is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multiple steps:
Adamantane-1-carbonyl chloride preparation: Adamantane is first converted to adamantane-1-carboxylic acid, which is then reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Azetidine formation: The azetidine ring is synthesized by reacting a suitable precursor, such as (N-Boc-azetidin-3-ylidene)acetate, with appropriate reagents under controlled conditions.
Coupling reaction: The adamantane-1-carbonyl chloride is then coupled with the azetidine derivative to form the intermediate compound.
Triazole formation: The final step involves the formation of the triazole ring through a cycloaddition reaction, typically using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in antiviral and anticancer research.
Materials Science: Its stability and rigidity make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of viral replication, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1-(adamantane-1-carbonyl)azetidine: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
1-(adamantane-1-carbonyl)-1H-1,2,3-triazole: Lacks the azetidine ring, which may affect its biological activity.
1-(adamantane-1-carbonyl)azetidin-3-yl:
Uniqueness
1-[1-(adamantane-1-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to the combination of adamantane, azetidine, and triazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-adamantyl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(19-9-14(10-19)20-2-1-17-18-20)16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,11-14H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTSQTRXOHEWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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